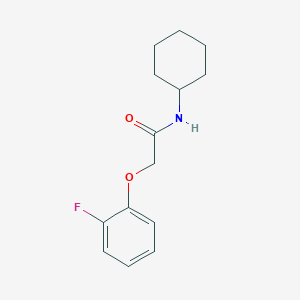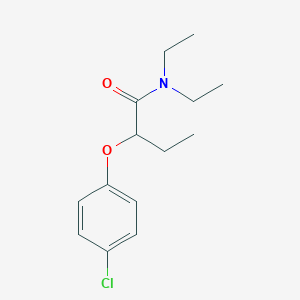![molecular formula C16H18F3N3O B5323193 4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)
4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine, also known as BIM-46174, is a novel compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the activity of heat shock protein 90 (HSP90), which is involved in the stabilization of various oncogenic proteins. This compound has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antifungal and antibacterial activity. Additionally, this compound has been found to have a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine in lab experiments is its potential as a therapeutic agent in various diseases. Additionally, this compound has been found to have a low toxicity profile, making it a safer option for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its high cost of synthesis.
Orientations Futures
There are several future directions for the study of 4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine. One potential direction is the investigation of its potential as a therapeutic agent in other diseases, such as autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, the development of more cost-effective synthesis methods for this compound could increase its accessibility for research purposes.
In conclusion, this compound is a novel compound that has potential therapeutic applications in various diseases. Its antitumor, anti-inflammatory, antifungal, and antibacterial activities make it an attractive option for further research. The development of more cost-effective synthesis methods and further studies to fully understand its mechanism of action could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine can be synthesized using a multistep process involving the reaction of 2-(trifluoromethyl)morpholine with 1-benzyl-1H-imidazole-2-carbaldehyde in the presence of a base. The resulting intermediate is then subjected to a reduction reaction to yield this compound.
Applications De Recherche Scientifique
4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine has been studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antifungal and antibacterial activity.
Propriétés
IUPAC Name |
4-[(1-benzylimidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c17-16(18,19)14-11-21(8-9-23-14)12-15-20-6-7-22(15)10-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCOAFUUWIOCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CN2CC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5323111.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5323124.png)
![N,N-dimethyl-7-[3-methyl-2-(3-methylphenoxy)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5323130.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5323138.png)

![1-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxobutan-2-ol](/img/structure/B5323154.png)
![2-(acetylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-hydroxypropanamide](/img/structure/B5323162.png)
![8-methoxy-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5323167.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)
![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323203.png)

![1-allyl-4-[2-(4-fluorophenoxy)butanoyl]piperazine](/img/structure/B5323212.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)